N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide
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Overview
Description
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide is a complex organic compound with a molecular formula of C14H15N3O3S This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety, along with a hydrazinecarbonyl and a hydroxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and eco-friendliness.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reductive amination can be performed using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The compound can undergo substitution reactions with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: H2O2 and SOCl2
Reduction: NaBH3CN
Substitution: Amines and sulfonyl chlorides
Major Products Formed
Oxidation: Sulfonyl chlorides
Reduction: Amines
Substitution: Sulfonamides
Scientific Research Applications
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-nitroaniline: Known for its non-linear optical properties.
N-benzyl-3-chloropyrazine-2-carboxamide: Exhibits antibacterial and antimycobacterial activities.
N-benzyl-3-hydroxypyrrolidine: Used in the synthesis of optically active compounds.
Uniqueness
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c15-17-14(19)12-8-11(6-7-13(12)18)22(20,21)16-9-10-4-2-1-3-5-10/h1-8,16,18H,9,15H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWOOGHZRRSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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